N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound with potential pharmacological applications. This compound features a benzodioxole moiety and a piperidine derivative, which are significant in various medicinal chemistry contexts. The compound's detailed IUPAC name reflects its structural complexity, indicating the presence of multiple functional groups and stereochemical considerations.
The compound can be sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates. It is important to note that specific synthesis methods may vary depending on the supplier and the intended application of the compound.
This compound is classified under:
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is .
CC(C(=O)NCC1=CC2=C(C=C1OCO2)C=C(C)C)N(C1CCCCC1)C
This notation provides a compact representation of the molecular structure, highlighting its connectivity and functional groups.
The compound may participate in various chemical reactions typical for amides and aromatic compounds:
Reactions should be conducted under controlled conditions to prevent side reactions and ensure the stability of intermediates.
The mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is not fully elucidated but is hypothesized to involve interactions with specific neurotransmitter receptors or enzymes due to its structural features resembling known psychoactive compounds.
Research indicates that compounds with similar structures often act as modulators of serotonin or dopamine pathways, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
Additional studies are necessary to fully characterize its physical properties, including melting point, boiling point, and spectral data (NMR, IR).
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4